Acetonitrile,[(6-amino-2-benzothiazolyl)thio]-
Overview
Description
Acetonitrile,[(6-amino-2-benzothiazolyl)thio]- is a compound with the molecular formula C9H7N3S2. It is a derivative of benzothiazole, a class of sulfur-containing heterocycles known for their significant biological and pharmaceutical activities. This compound is characterized by the presence of an acetonitrile group attached to a benzothiazole ring substituted with an amino and thio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including Acetonitrile,[(6-amino-2-benzothiazolyl)thio]-, typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones . One common method includes the use of iodine as a catalyst in dimethylformamide (DMF) to promote the condensation reaction . Another approach involves the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often employ green chemistry principles to minimize environmental impact. For instance, the use of microwave-accelerated condensation reactions in ionic liquids has been explored to achieve high yields under solvent and catalyst-free conditions . Additionally, visible light-mediated synthesis using disulfide photosensitizers has been developed to generate key oxidants for the dehydrogenation step .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile,[(6-amino-2-benzothiazolyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include various substituted benzothiazoles, sulfoxides, and sulfones, which have significant applications in medicinal chemistry .
Scientific Research Applications
Acetonitrile,[(6-amino-2-benzothiazolyl)thio]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent materials, imaging reagents, and electroluminescent devices.
Mechanism of Action
The mechanism of action of Acetonitrile,[(6-amino-2-benzothiazolyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Aminoacetonitrile: A simpler compound with the formula H2N−CH2−C≡N, known for its instability at room temperature and its use in the synthesis of nitrogen-containing heterocycles.
Acetonitrile: A highly volatile and aprotic polar organic solvent, widely used in analytical chemistry.
Uniqueness
Acetonitrile,[(6-amino-2-benzothiazolyl)thio]- is unique due to its combination of an acetonitrile group with a benzothiazole ring, which imparts significant biological activity and versatility in chemical reactions. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S2/c10-3-4-13-9-12-7-2-1-6(11)5-8(7)14-9/h1-2,5H,4,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRYWEWCGOQQBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=N2)SCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.